

# Physical and chemical properties of D-tert-leucine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **D-tert-leucine**

Cat. No.: **B555885**

[Get Quote](#)

## An In-depth Technical Guide on D-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological significance of **D-tert-leucine**. This non-proteinogenic amino acid serves as a critical chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique sterically hindered tert-butyl group imparts specific conformational constraints, making it a valuable component in drug design and asymmetric synthesis.

## Physical and Chemical Properties

**D-tert-leucine** is a white crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized below, providing a foundational dataset for its application in research and synthesis.

| Property                       | Value                                                     | Source(s) |
|--------------------------------|-----------------------------------------------------------|-----------|
| Molecular Formula              | C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>            | [2][3]    |
| Molecular Weight               | 131.17 g/mol                                              | [2][4][5] |
| Melting Point                  | ≥300 °C                                                   | [6][7]    |
| Appearance                     | White crystalline powder/solid                            | [1][8]    |
| Density                        | ~1.0 g/cm <sup>3</sup>                                    | [4][9]    |
| Water Solubility               | 125.5 g/L (at 20 °C); also reported as 0.1 g/mL           | [4][8][9] |
| Solubility in Organic Solvents | Slightly soluble in ethanol, insoluble in ether           | [3]       |
| pKa (predicted)                | 2.39 ± 0.12 (for the α-carboxyl group of DL-tert-leucine) | [8]       |
| LogP                           | -1.8                                                      | [2][9]    |

## Spectroscopic and Structural Data

The stereochemistry of **D-tert-leucine** is crucial for its function as a chiral auxiliary. Its optical activity is a key identifier.

| Identifier                  | Value                                                                | Source(s)                               |
|-----------------------------|----------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name                  | (2R)-2-amino-3,3-dimethylbutanoic acid                               | <a href="#">[2]</a>                     |
| Synonyms                    | (R)-2-Amino-3,3-dimethylbutyric acid, D- $\alpha$ -tert-Butylglycine | <a href="#">[5]</a> <a href="#">[6]</a> |
| CAS Number                  | 26782-71-8                                                           | <a href="#">[2]</a> <a href="#">[6]</a> |
| Optical Rotation $[\alpha]$ | +9.5° (c=3% in H <sub>2</sub> O at 25°C)                             | <a href="#">[6]</a>                     |
| InChI Key                   | NPDBDJFLKKQMCMBYPYZUCNSA-N                                           | <a href="#">[6]</a>                     |
| SMILES                      | CC(C)(C)--INVALID-LINK--C(O)=O                                       | <a href="#">[6]</a>                     |

## Experimental Protocols

The synthesis and characterization of enantiomerically pure **D-tert-leucine** are critical for its application. Several established protocols are outlined below.

### Synthesis and Resolution

#### Method 1: Enzymatic Resolution of N-Acetyl-( $\pm$ )-tert-leucine Chloroethyl Ester

This method provides optically pure **D-tert-leucine** through the enantioselective hydrolysis of a racemic ester derivative.

- Acetylation: Racemic ( $\pm$ )-tert-leucine is acetylated using acetic anhydride to produce ( $\pm$ )-N-acetyl-tert-leucine.[\[10\]](#)
- Esterification: The resulting N-acetyl derivative is treated with thionyl chloride and then chloroethanol to form ( $\pm$ )-2-Acetylamino-3,3-dimethyl-butyric acid 2-chloroethyl ester.[\[10\]](#)
- Enzymatic Hydrolysis: A protease from *Bacillus licheniformis* (Alcalase®) is used to selectively hydrolyze the L-enantiomer of the ester. The reaction is carried out in a buffered aqueous solution and monitored until approximately 50% conversion is achieved.[\[10\]](#)[\[11\]](#)

- Separation: The unreacted D-ester is extracted from the aqueous solution using an organic solvent like dichloromethane.[10]
- Acidic Saponification: The purified D-ester is then subjected to acidic hydrolysis to cleave the ester and acetyl groups, yielding the final **D-tert-leucine** product.[10]



[Click to download full resolution via product page](#)

*Workflow for the enzymatic resolution of **D-tert-leucine**.*

## Method 2: Diastereomeric Salt Resolution

This classical resolution technique separates enantiomers by forming diastereomeric salts with a chiral resolving agent.

- Salt Formation: (DL)-tert-leucine is dissolved in water and treated with dibenzoyl-d-tartaric acid. The mixture is stirred, allowing the L-tert-leucine dibenzoyl-d-tartrate salt to preferentially crystallize and be removed by filtration.[\[12\]](#)
- Isolation of D-enantiomer: The filtrate, now enriched with **D-tert-leucine**, is concentrated under reduced pressure. The resulting residue is treated with a solvent like acetone to precipitate the crude **D-tert-leucine**, which is then collected and dried.[\[12\]](#)
- Purification: Further purification can be achieved through recrystallization to yield **D-tert-leucine** with high chemical and chiral purity.[\[12\]](#)

## Method 3: Asymmetric Reductive Amination

This biocatalytic approach offers a direct route to the chiral amino acid from its corresponding  $\alpha$ -keto acid.

- Reaction Setup: The substrate, trimethylpyruvate (TMP), is combined in a buffer solution with an ammonium source (e.g., ammonium formate).[\[13\]](#)[\[14\]](#)
- Enzymatic Conversion: A co-expression system in *E. coli* is often used, containing leucine dehydrogenase (LeuDH) and a cofactor regenerating enzyme like formate dehydrogenase (FDH). LeuDH catalyzes the reductive amination of TMP to L-tert-leucine, while FDH regenerates the required NADH cofactor.[\[13\]](#)[\[14\]](#)[\[15\]](#) While this method is predominantly cited for L-tert-leucine synthesis, specific D-amino acid dehydrogenases could be employed for the D-enantiomer.

## Analytical Characterization

Protocol: Determination of Enantiomeric Excess (e.e.) by HPLC

- Derivatization: To enable chiral separation on a standard C18 column, D- and L-tert-leucine are derivatized with 2,3,4,6-Tetra-O-acetyl- $\beta$ -D-glucopyranosyl isothiocyanate (GITC).[\[15\]](#)

[\[16\]](#)

- Chromatography: The derivatized sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
- Mobile Phase: A typical mobile phase consists of a methanol and phosphate buffer mixture (e.g., 58:42 v/v).[\[15\]](#)[\[16\]](#)
- Detection: The eluting diastereomers are detected using a UV detector, typically at 254 nm.[\[15\]](#)[\[16\]](#)
- Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two separated diastereomers.

## Biological Activity and Applications

**D-tert-leucine** is primarily utilized as a chiral building block in the pharmaceutical industry. Its bulky tert-butyl group can enforce specific conformations in peptide-based drugs or act as a chiral auxiliary in asymmetric synthesis.[\[10\]](#)[\[11\]](#)[\[17\]](#)

## Role in Drug Development

- Peptide Synthesis: It is incorporated into synthetic peptides to create protease inhibitors or other therapeutics with specific structural requirements.[\[5\]](#)
- Chiral Intermediate: It serves as a starting material for multi-step syntheses of complex chiral molecules.[\[13\]](#)
- Synthetic Cannabinoids: **D-tert-leucine** derivatives, specifically L-tert-leucinamide structures, have been identified as core components in some synthetic cannabinoid receptor agonists (SCRAs).[\[18\]](#)

## Metabolism

While D-amino acids are not common in mammals, metabolic pathways exist for their conversion. Studies in rats have shown that D-leucine can be converted into its natural L-enantiomer.[\[19\]](#) This process involves a two-step sequential metabolism:

- Oxidative Deamination: D-leucine is first converted to its corresponding  $\alpha$ -keto acid,  $\alpha$ -ketoisocaproic acid (KIC), by a D-amino acid oxidase.
- Stereospecific Reamination: KIC is then reaminated to form L-leucine.[\[19\]](#)

This pathway allows for the potential salvage and utilization of D-enantiomers.



[Click to download full resolution via product page](#)

*In vivo metabolic conversion of D-leucine to L-leucine.*

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbinno.com](http://nbinno.com) [[nbinno.com](http://nbinno.com)]
- 2. D-tert-leucine | C6H13NO2 | CID 6950340 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- 3. tert-leucine [chembk.com]
- 4. L-tert-Leucine | CAS#:20859-02-3 | ChemsrC [chemsrc.com]
- 5. innospk.com [innospk.com]
- 6. D-tert-ロイシン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 13. L-tert-Leucine | 20859-02-3 [chemicalbook.com]
- 14. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 17. D-tert-Leucine | 26782-71-8 | FL37715 | Biosynth [biosynth.com]
- 18. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of D-tert-leucine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555885#physical-and-chemical-properties-of-d-tert-leucine\]](https://www.benchchem.com/product/b555885#physical-and-chemical-properties-of-d-tert-leucine)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)